molecular formula C20H20N3+ B1230061 Rosanilin(1+)

Rosanilin(1+)

Cat. No. B1230061
M. Wt: 302.4 g/mol
InChI Key: YDCMWLQSPFTWCS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Rosanilin(1+) is an iminium ion obtained by protonation of the imino group of rosanilin free base. It is a conjugate acid of a rosanilin free base.

Scientific Research Applications

Immunomodulatory Effects

  • Rosa Canina Fruit Extract as an Immunomodulator : Research on Rosa Canina (RC) fruit extract indicates immunomodulatory effects. The study on rats showed increased gamma globulin levels, neutrophil and monocyte counts, and phagocyte activity. This suggests potential applications of Rosanilin(1+) in immune system modulation (Sadigh-Eteghad et al., 2011).

Neuroprotective Properties

  • Sorbus Alnifolia in Neurodegeneration : Sorbus Alnifolia, part of the Rosaceae family, demonstrated protective effects against dopaminergic neurodegeneration in a study using Caenorhabditis elegans. This finding indicates the potential of Rosanilin(1+) in neuroprotective applications (Cheon et al., 2016).

Vascular and Skin Health

  • Vascular Changes by Brimonidine : Brimonidine, an α2 adrenergic receptor agonist, exhibits vasoconstrictive activity useful in treating facial flushing and erythema caused by rosacea. Its application leads to morphological changes in skin vessels, suggesting its use in vascular health and dermatology (Themstrup et al., 2016).

Diabetes Management

  • Apelin Analogue in Diabetes : A study on the apelin receptor in diabetes linked its activation to positive effects on islet cell apoptosis, proliferation, and transdifferentiation. This implies a role for Rosanilin(1+) in diabetes management (Tanday et al., 2020).

Wound Healing

  • Topical Wound Healing in Unani Medicine : Unani medicine, with its rich legacy of wound healing drugs, often uses substances derived from the Rosaceae family. These substances, containing bioactive compounds like phenols and flavonoids, show potential in wound healing applications (Fazil & Nikhat, 2020).

properties

Product Name

Rosanilin(1+)

Molecular Formula

C20H20N3+

Molecular Weight

302.4 g/mol

IUPAC Name

[4-[bis(4-aminophenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]azanium

InChI

InChI=1S/C20H19N3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,23H,21-22H2,1H3/p+1

InChI Key

YDCMWLQSPFTWCS-UHFFFAOYSA-O

SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=[NH2+]

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=[NH2+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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